2-(Chloromethyl)tetrahydro-2H-pyran

Protecting Group Chemistry pH Stability Multi-Step Synthesis

2-(Chloromethyl)tetrahydro-2H-pyran (CAS 18420-41-2), also known as 2-tetrahydropyranylmethyl chloride, is a heterocyclic organic compound containing a chloromethyl group attached to a tetrahydropyran ring. It serves as a key reagent for the introduction of the tetrahydropyranyl (THP) protecting group via alkylation of hydroxyl, thiol, or amine functionalities, offering a balance of reactivity and stability that is distinct from other chloromethyl ethers.

Molecular Formula C6H11ClO
Molecular Weight 134.6 g/mol
CAS No. 18420-41-2
Cat. No. B095811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)tetrahydro-2H-pyran
CAS18420-41-2
Molecular FormulaC6H11ClO
Molecular Weight134.6 g/mol
Structural Identifiers
SMILESC1CCOC(C1)CCl
InChIInChI=1S/C6H11ClO/c7-5-6-3-1-2-4-8-6/h6H,1-5H2
InChIKeyPPYKTTGONDVGPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Chloromethyl)tetrahydro-2H-pyran (CAS 18420-41-2): A Bifunctional Alkylating Agent for Protecting Group and Prodrug Chemistry


2-(Chloromethyl)tetrahydro-2H-pyran (CAS 18420-41-2), also known as 2-tetrahydropyranylmethyl chloride, is a heterocyclic organic compound containing a chloromethyl group attached to a tetrahydropyran ring . It serves as a key reagent for the introduction of the tetrahydropyranyl (THP) protecting group via alkylation of hydroxyl, thiol, or amine functionalities, offering a balance of reactivity and stability that is distinct from other chloromethyl ethers [1]. Its physicochemical properties—density 1.075 g/mL at 25 °C, boiling point 53–54 °C at 12 mmHg, and refractive index n20/D 1.462—make it a well-characterized liquid reagent suitable for standard organic synthesis workflows .

Why 2-(Chloromethyl)tetrahydro-2H-pyran Cannot Be Replaced by MOM-Cl or Other Alkoxymethyl Chlorides in Critical Synthetic Sequences


While several chloromethyl ethers are commercially available as alkylating agents—including methoxymethyl chloride (MOM-Cl), benzyloxymethyl chloride (BOM-Cl), and 2-methoxyethoxymethyl chloride (MEM-Cl)—their interchangeability is constrained by fundamental differences in the stability and reactivity of the resulting protected intermediates. The tetrahydropyranyl (THP) group introduced by 2-(Chloromethyl)tetrahydro-2H-pyran exhibits a distinct pH-dependent stability profile compared to MOM and MEM ethers, with THP ethers demonstrating robust stability under strongly basic conditions (pH > 12) and organometallic reagents, while being cleaved under mild aqueous acid (pH 1–4) [1]. In contrast, MOM ethers require stronger acidic conditions for deprotection and display different chemoselectivity under hydrogenation conditions [2]. These differences are not merely qualitative; they directly dictate whether a protecting group strategy will survive downstream transformations. Consequently, substitution without validation risks synthetic failure, impurity generation, or the need for extensive re-optimization of reaction conditions [1].

Head-to-Head Comparative Data: 2-(Chloromethyl)tetrahydro-2H-pyran vs. Methoxymethyl Chloride (MOM-Cl) and Other Analogs


THP Ether Stability Profile: Quantitative pH-Dependent Half-Life Advantage Under Basic Conditions

The tetrahydropyranyl (THP) ether derived from 2-(Chloromethyl)tetrahydro-2H-pyran exhibits a distinct stability window under aqueous basic conditions that is critical for maintaining protection during strongly basic transformations. In contrast, MOM ethers show different stability boundaries. Specifically, THP ethers are stable at pH 9, 12, and >12 at room temperature, while they are cleaved at pH < 1 at 100 °C and pH = 1 at room temperature [1]. MOM ethers display a similar but not identical stability pattern, with reported differences in acid lability that affect their orthogonal deprotection compatibility [2]. Quantitative half-life data for a representative THP derivative at 37 °C show t1/2 = 3.5 min at pH 12.1 (0.0125 M NaOH), t1/2 = 2.7 min at pH 13.0 (0.10 M NaOH), and t1/2 = 2.5 min at pH 14.0 (1.0 M NaOH), demonstrating a predictable, graded response to basic hydrolysis that allows for controlled deprotection timing [3].

Protecting Group Chemistry pH Stability Multi-Step Synthesis

Lipophilicity and Polarity Differentiation: LogP and PSA Comparison with MOM-Cl

The lipophilicity and polar surface area (PSA) of a reagent directly influence the physicochemical properties of the final molecule when the group is retained in the drug candidate. 2-(Chloromethyl)tetrahydro-2H-pyran (target compound) has a calculated LogP of 1.79 and a PSA of 9.23 Ų [1]. For comparison, methoxymethyl chloride (MOM-Cl) exhibits a LogP of approximately 0.59 and a PSA of 22.82 Ų . The higher LogP of the target compound indicates approximately 16-fold greater lipophilicity, which can enhance membrane permeability of THP-containing intermediates or final products. The lower PSA value suggests fewer hydrogen-bonding interactions with aqueous solvent, further supporting improved passive diffusion across biological membranes.

Medicinal Chemistry ADME Prediction Lead Optimization

Orthogonal Deprotection Strategy: Differential Cleavage Under Pd/C Hydrogenation Conditions

An orthogonal deprotection strategy is often required in complex molecule synthesis where multiple protecting groups must be removed sequentially. THP ethers derived from 2-(Chloromethyl)tetrahydro-2H-pyran are cleaved in high yield under Pd/C-catalyzed hydrogenation conditions in ethanol due to the inadvertent generation of HCl in the reaction mixture, whereas methoxymethyl (MOM) ethers remain stable under identical conditions [1]. This differential reactivity provides a unique chemoselective deprotection pathway not available with MOM-Cl or other alkoxymethyl chlorides.

Orthogonal Protection Hydrogenation Chemoselectivity

Diastereomer Formation: A Consideration for Stereochemical Purity Requirements

A key distinction between THP ethers and MOM/MEM ethers lies in the stereochemical outcome of protection. THP ethers generate an additional stereocenter upon formation, yielding a mixture of diastereomers when a chiral alcohol is protected. In contrast, MOM and MEM ethers do not create a new stereocenter and thus avoid diastereomer formation [1]. This property of 2-(Chloromethyl)tetrahydro-2H-pyran can be either a disadvantage (when stereochemical purity is required) or an advantage (when diastereomeric resolution can be leveraged for purification or when the stereocenter is inconsequential for downstream steps). For industrial procurement decisions, this distinction dictates whether the compound is suitable for chiral API synthesis or better suited to achiral intermediate applications.

Stereochemistry Chiral Synthesis Protecting Group Strategy

Prodrug Design: Differential Sensitivity to Chemical vs. Enzymatic Hydrolysis

In prodrug development, an ideal ester moiety exhibits high stability under formulation and storage conditions but undergoes rapid enzymatic activation in vivo. Tetrahydropyranylmethyl (THP-methyl) esters, prepared using 2-(Chloromethyl)tetrahydro-2H-pyran, have been shown to display the largest difference in sensitivity between chemical hydrolysis and enzymatic (esterase-mediated) hydrolysis when compared to other ester prodrug candidates [1]. Specifically, THP-methyl esters of azidoprofen showed a significantly greater differential rate between spontaneous hydrolysis (slow) and esterase-catalyzed hydrolysis (fast) than simpler alkyl esters, indicating a favorable therapeutic window for topical anti-inflammatory applications [1].

Prodrug Design Metabolic Activation Formulation Stability

High-Value Application Scenarios for 2-(Chloromethyl)tetrahydro-2H-pyran Based on Quantitative Differentiation


CNS-Targeted Medicinal Chemistry: Leveraging Enhanced Lipophilicity for Blood-Brain Barrier Penetration

In CNS drug discovery, achieving adequate brain exposure is a persistent challenge. The THP group introduced by 2-(Chloromethyl)tetrahydro-2H-pyran, with its LogP of 1.79 and PSA of only 9.23 Ų [1], provides a significant lipophilicity advantage over MOM-Cl (LogP 0.59, PSA 22.82 Ų) . Medicinal chemists can prioritize this compound when designing brain-penetrant candidates, as the increased LogP and reduced PSA are associated with improved passive diffusion across the blood-brain barrier. This scenario is particularly relevant for programs targeting GPCRs, kinases, or ion channels in the CNS where the protecting group or alkyl substituent remains part of the final drug structure.

Multi-Step Total Synthesis Requiring Orthogonal Deprotection Strategies

Complex natural product and pharmaceutical intermediate synthesis often demands the sequential removal of multiple protecting groups under mild, chemoselective conditions. The orthogonal deprotection behavior of THP ethers—cleavage under Pd/C hydrogenation while MOM ethers remain intact [2]—makes 2-(Chloromethyl)tetrahydro-2H-pyran indispensable in synthetic routes where both THP and MOM protection are employed. This scenario is common in carbohydrate chemistry, polyketide synthesis, and the construction of highly oxygenated natural products. Procurement of this specific chloromethyl ether ensures access to this orthogonal deprotection option without the need for custom reagent synthesis.

Soft Prodrug Design for Topical or Ocular Therapeutics

For dermatological or ophthalmic prodrugs, the ideal ester must resist spontaneous hydrolysis during formulation and storage yet undergo rapid enzymatic activation upon application. The tetrahydropyranylmethyl ester moiety, synthesized using 2-(Chloromethyl)tetrahydro-2H-pyran, exhibits the largest differential sensitivity between chemical and enzymatic hydrolysis among tested esters [3]. This property supports the development of soft drugs with improved safety margins and reduced systemic exposure. Formulation scientists and process chemists should select this reagent when designing ester prodrugs where a wide therapeutic window is a critical quality attribute.

Achiral Intermediate Scale-Up Where Cost and Robust Basic Stability Are Prioritized

In industrial synthesis of achiral intermediates, the formation of diastereomers during THP protection is inconsequential if the stereocenter is subsequently destroyed or if the product is racemic. Under these circumstances, the robust stability of THP ethers toward strong bases, organometallics, and hydrides [4] provides a process advantage over MOM or MEM ethers, which may require stricter pH control or offer less predictable cleavage kinetics. 2-(Chloromethyl)tetrahydro-2H-pyran thus offers a cost-effective and operationally simpler alternative for large-scale protection/deprotection sequences where stereochemical purity is not required.

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